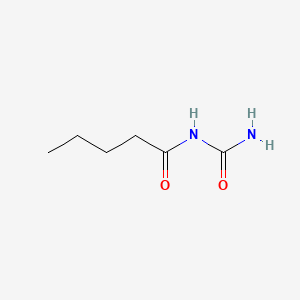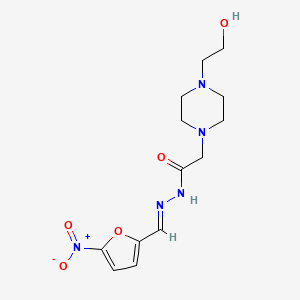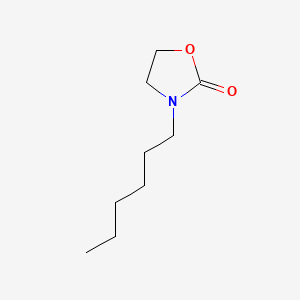
Butalbital sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a short-to-intermediate acting barbiturate that exhibits muscle-relaxing and anti-anxiety properties, producing central nervous system depression ranging from mild sedation to general anesthesia . Butalbital sodium is commonly used in combination with other medications, such as acetaminophen, aspirin, and caffeine, for the treatment of tension-type headaches .
Preparation Methods
The preparation of butalbital sodium involves several steps. One method includes the reaction of 2-allyl diethyl malonate with sodium ethoxide in ethanol, followed by the addition of isobutyl bromide to produce 2-isobutyl-2-allyl diethyl malonate . This intermediate is then reacted with urea in the presence of sodium ethoxide and ethanol, and the pH is adjusted with hydrochloric acid to precipitate butalbital . The crude product is purified by dissolving in an ethanol-water solution, followed by filtration and vacuum drying . This method is suitable for industrial production due to its simplicity, high yield, and reduced environmental impact .
Chemical Reactions Analysis
Butalbital sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable barbituric acid core.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and isobutyl groups, under appropriate conditions.
Common reagents used in these reactions include sodium ethoxide, ethanol, isobutyl bromide, and urea . The major products formed from these reactions are typically derivatives of butalbital with modified side chains.
Scientific Research Applications
Butalbital sodium has several scientific research applications:
Mechanism of Action
Butalbital sodium exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA-A receptors in the brain . This leads to the opening of chloride channels, hyperpolarizing the neuron, and decreasing its firing rate, resulting in sedation and muscle relaxation . Additionally, this compound inhibits neuronal acetylcholine and glutamate receptors, further contributing to its sedative effects .
Comparison with Similar Compounds
Butalbital sodium is similar to other barbiturates such as:
Amobarbital: An intermediate-acting barbiturate used as a sedative and hypnotic.
Pentobarbital: A short-acting barbiturate used for anesthesia and as an anticonvulsant.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for anesthesia induction.
Compared to these compounds, this compound has a unique combination of muscle-relaxing and anti-anxiety properties, making it particularly effective for treating tension-type headaches .
Properties
CAS No. |
23554-70-3 |
|---|---|
Molecular Formula |
C11H15N2NaO3 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI Key |
LIZXGILRVOONMO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Related CAS |
77-26-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




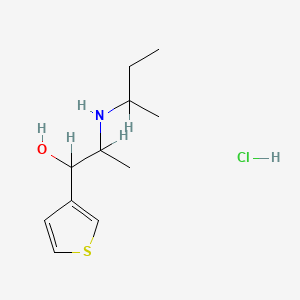
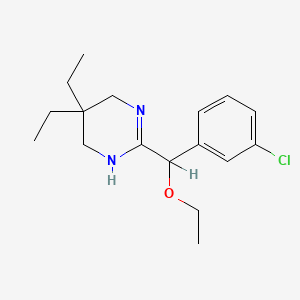
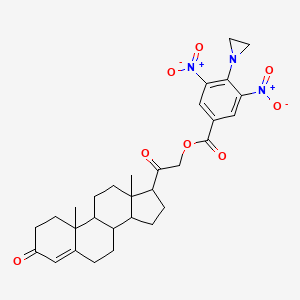

![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)


